molecular formula C18H14N2O4S B8491156 1h-Pyrrolo[2,3-c]pyridine-2-methanol,a-3-furanyl-1-(phenylsulfonyl)-

1h-Pyrrolo[2,3-c]pyridine-2-methanol,a-3-furanyl-1-(phenylsulfonyl)-

Cat. No. B8491156
M. Wt: 354.4 g/mol
InChI Key: KYNHOASPWOTXPC-UHFFFAOYSA-N
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Patent
US07608627B2

Procedure details

3-Furyl[1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-2-yl]methanol (186 mg, 0.51 mmol) was dissolved in ethanol (10 mL). A 10% solution of sodium hydroxide (6 mL) was added and the reaction mixture was refluxed for 3 hours. The solvent was removed under vacuum. The residue was taken up in ethyl acetate, washed with water and brine, dried over sodium sulfate and concentrated to give 3-furyl(1H-pyrrolo[2,3-c]pyridin-2-yl)methanol (134 mg, quant.) as a yellow foam: 1H NMR (500 MHz, DMSO-d6) δ 5.87 (1H, d, J=4.7 Hz), 6.06 (1H, d, J=4.9 Hz), 6.29 (1H, s), 6.49 (1H, s), 7.42 (1H, d, J=5.4 Hz), 7.60 (2H, s), 8.03 (1H, d, J=5.4 Hz), 8.65 (1H, s), 11.49 (1H, s).
Quantity
186 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][C:3]([CH:6]([C:8]2[N:16](S(C3C=CC=CC=3)(=O)=O)[C:11]3=[CH:12][N:13]=[CH:14][CH:15]=[C:10]3[CH:9]=2)[OH:7])=[CH:2]1.[OH-].[Na+]>C(O)C>[O:1]1[CH:5]=[CH:4][C:3]([CH:6]([C:8]2[NH:16][C:11]3=[CH:12][N:13]=[CH:14][CH:15]=[C:10]3[CH:9]=2)[OH:7])=[CH:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
186 mg
Type
reactant
Smiles
O1C=C(C=C1)C(O)C1=CC=2C(=CN=CC2)N1S(=O)(=O)C1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
6 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
O1C=C(C=C1)C(O)C1=CC=2C(=CN=CC2)N1
Measurements
Type Value Analysis
AMOUNT: MASS 134 mg
YIELD: CALCULATEDPERCENTYIELD 122.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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